molecular formula C7H2Br2F4 B1447865 2,6-Dibromo-3-fluorobenzotrifluoride CAS No. 1804932-74-8

2,6-Dibromo-3-fluorobenzotrifluoride

Cat. No.: B1447865
CAS No.: 1804932-74-8
M. Wt: 321.89 g/mol
InChI Key: ZLJIGDSGMQMPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C7H2Br2F4 and exhibits a molecular weight of 321.89 grams per mole. The compound is systematically named as 1,3-dibromo-4-fluoro-2-(trifluoromethyl)benzene according to International Union of Pure and Applied Chemistry nomenclature conventions. This designation clearly indicates the positions of the halogen substituents on the aromatic ring, with bromine atoms occupying the 2 and 6 positions relative to the trifluoromethyl group, while a fluorine atom is located at the 3 position.

The Chemical Abstracts Service registry number for this compound is 1804932-74-8, which serves as its unique identifier in chemical databases and regulatory documentation. Alternative synonymous names include benzene, 1,3-dibromo-4-fluoro-2-(trifluoromethyl)-, reflecting the systematic approach to naming complex aromatic compounds with multiple substituents. The compound's molecular structure features a benzene ring as the central aromatic core, modified by the presence of three distinct halogen-containing substituents that significantly alter its electronic properties and chemical behavior.

The substitution pattern of this compound creates a highly electronegative environment around the aromatic ring, with the combined electronegativity of the bromine atoms, fluorine atom, and trifluoromethyl group substantially affecting the electron density distribution within the molecule. This electronic configuration influences both the compound's physical properties and its reactivity in various chemical transformations. The presence of multiple halogen substituents also imparts distinctive spectroscopic characteristics that facilitate identification and characterization through various analytical techniques.

Table 1: Chemical Identifiers for this compound

Property Value
Molecular Formula C7H2Br2F4
Molecular Weight 321.89 g/mol
Chemical Abstracts Service Number 1804932-74-8
MDL Number MFCD28784687
Systematic Name 1,3-dibromo-4-fluoro-2-(trifluoromethyl)benzene

Historical Context of Halogenated Benzotrifluoride Derivatives

The development of halogenated benzotrifluoride derivatives traces its origins to the pioneering work in organofluorine chemistry that began in the nineteenth century. The foundational discovery of organofluorine compounds occurred in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, establishing the first methodologies for introducing fluorine atoms into organic molecules. This early work laid the groundwork for subsequent advances in fluorine chemistry that would eventually lead to the sophisticated polyfluorinated aromatic compounds observed today.

Alexander Borodin's contributions in 1862 represented another crucial milestone in the historical development of organofluorine chemistry, as he successfully demonstrated the first nucleophilic replacement of halogen atoms with fluoride ions. Borodin's work on benzoyl chloride using potassium bifluoride to synthesize benzoyl fluoride established the principle of halogen exchange reactions that remains fundamental to modern fluorine chemistry. These early methodological developments provided the conceptual foundation for creating compounds with multiple halogen substituents on aromatic rings.

The systematic development of benzotrifluoride chemistry gained significant momentum in the late nineteenth and early twentieth centuries. Frédéric Swarts made particularly important contributions in 1898 when he discovered that benzotrichloride could be converted to benzotrifluoride through reaction with antimony trifluoride. This transformation, which proceeded through stepwise replacement of chlorine atoms with fluorine, demonstrated the feasibility of preparing trifluoromethyl-substituted aromatic compounds and established antimony fluoride as a crucial reagent in organofluorine synthesis.

The industrial development of organofluorine chemistry accelerated dramatically in the twentieth century, driven by the unique properties of fluorinated compounds. The nonflammability and chemical stability of chlorofluorocarbons attracted significant industrial attention in the 1920s, leading to their widespread application as refrigerants and other industrial materials. These developments created increased interest in exploring the properties and applications of aromatic compounds bearing multiple fluorine-containing substituents.

Modern research into halogenated benzotrifluoride derivatives has revealed their significant importance as industrial chemical intermediates. Current production processes for compounds such as 4-chlorobenzotrifluoride involve the reaction of chlorinated toluene derivatives with anhydrous hydrogen fluoride under controlled atmospheric or high-pressure conditions. Alternative synthetic approaches utilize direct chlorination of benzotrifluoride followed by distillation to separate the resulting isomer mixtures. These industrial processes demonstrate the economic significance of halogenated benzotrifluoride derivatives in contemporary chemical manufacturing.

Table 2: Historical Milestones in Organofluorine Chemistry Development

Year Researcher Achievement Significance
1835 Dumas et al. First organofluorine compound synthesis Established fluorine introduction methodology
1862 Alexander Borodin First halogen exchange with fluoride Demonstrated nucleophilic fluorine substitution
1898 Frédéric Swarts Benzotrifluoride synthesis from benzotrichloride Developed trifluoromethyl group preparation
1920s Industrial development Chlorofluorocarbon commercialization Drove interest in fluorinated aromatics

Significance in Organofluorine Chemistry Research

The significance of this compound in organofluorine chemistry research extends far beyond its individual molecular properties, encompassing its role as a model compound for understanding structure-reactivity relationships in polyfluorinated aromatic systems. Research investigations have demonstrated that the substitution pattern and electronic properties of benzotrifluoride derivatives profoundly influence their photochemical behavior and environmental persistence. Studies examining the direct photolysis of benzotrifluoride derivatives have revealed that ring substituents play crucial roles in determining the reactivity of the trifluoromethyl moiety toward hydrolysis and defluorination reactions.

Experimental investigations into the photochemical behavior of benzotrifluoride derivatives have established important correlations between substituent electronic properties and photodegradation rates. Research has shown that electron-donating groups significantly enhance the reactivity of the trifluoromethyl group toward hydrolysis, while electron-withdrawing groups tend to stabilize the molecule against photochemical degradation. These findings have important implications for predicting the environmental fate and persistence of benzotrifluoride-containing compounds in aquatic systems, as well as for designing more photodegradable active ingredients in pharmaceutical and agricultural applications.

The quantum yields and half-lives determined for various substituted benzotrifluorides provide quantitative measures of their photochemical stability. Compounds bearing strong electron-donating substituents such as amino and hydroxyl groups exhibit half-lives shorter than one day under ultraviolet irradiation, while those with electron-withdrawing substituents display significantly longer half-lives extending to weeks or months. This structure-reactivity relationship enables researchers to predict the environmental persistence of new benzotrifluoride derivatives based on their substituent patterns.

Contemporary research into carbon-fluorine bond transformations has identified benzotrifluoride derivatives as important substrates for developing selective synthetic methodologies. Recent advances in organofluorine chemistry have demonstrated that ortho-hydrosilyl-substituted benzotrifluorides can undergo selective single carbon-fluorine transformations through hydride abstraction mechanisms. These reactions enable the preparation of partially fluorinated products while maintaining the structural integrity of the aromatic core, providing access to valuable synthetic intermediates for pharmaceutical and materials applications.

The development of new synthetic methodologies for carbon-fluorine bond transformations represents a significant advancement in organofluorine chemistry research. Single carbon-fluorine transformations such as allylation, thiolation, and azidation of ortho-hydrosilyl-substituted benzotrifluorides have been successfully achieved using trityl-based reagents and catalytic systems. These selective transformation methodologies enable the systematic modification of polyfluorinated aromatic compounds while preserving their essential structural features.

The industrial significance of halogenated benzotrifluoride derivatives is evidenced by their classification as high production volume chemicals by international regulatory organizations. Current manufacturing operations for related compounds such as 4-chlorobenzotrifluoride involve production volumes ranging from 100 to 1000 tonnes per year in the European Union alone, with significantly higher production levels in the United States reaching 4500 to 23000 tonnes annually. These production levels reflect the substantial commercial importance of benzotrifluoride derivatives in various industrial applications.

Table 3: Photochemical Stability Data for Benzotrifluoride Derivatives

Substituent Type Electronic Effect Typical Half-Life Environmental Persistence
Electron-donating groups Enhanced reactivity Less than 1 day Low persistence
Neutral substituents Moderate reactivity Several days Moderate persistence
Electron-withdrawing groups Reduced reactivity Weeks to months High persistence
Strong electron-withdrawing groups Minimal reactivity Greater than 290 days Very high persistence

Properties

IUPAC Name

1,3-dibromo-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJIGDSGMQMPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dibromo-3-fluorobenzotrifluoride is a halogenated aromatic compound with significant potential in both chemical and biological applications. This article explores its biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Br2F4. Its structure features two bromine atoms and one fluorine atom attached to a benzene ring that also contains three trifluoromethyl groups. The presence of these halogens imparts unique electronic properties that contribute to its reactivity and biological interactions.

This compound acts primarily as an electrophile , engaging in nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can modulate enzyme activity and receptor functions, potentially leading to therapeutic effects or toxicity depending on the context of exposure.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that halogenated compounds like this compound may exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cell lines. The cytotoxicity may be attributed to oxidative stress or direct damage to cellular components through electrophilic attack on nucleophilic sites in biomolecules .
  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in drug design for targeting diseases where these enzymes play a critical role.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results indicated that at specific concentrations (10-100 ppm), the compound exhibited significant inhibition against several bacterial strains. However, the effectiveness varied widely depending on the microbial target .
  • Cytotoxicity Assessment : In vitro assays demonstrated that exposure to this compound resulted in dose-dependent cytotoxic effects on human cancer cell lines. The IC50 values were determined to be within the range of 15-30 µM, indicating potential for further development as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition at 10-100 ppm
CytotoxicityIC50 values: 15-30 µM
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in Suzuki-Miyaura cross-coupling reactions, where its bromine atoms act as efficient leaving groups. In contrast, chlorine-substituted analogs require harsher conditions (e.g., PdCl₂ catalysts at 120°C) for comparable yields . Industrial patents emphasize its role in synthesizing fluorinated liquid crystals for OLEDs, outperforming methyl- or chloro-substituted derivatives in thermal stability tests .

Preparation Methods

Bromination of Fluorobenzotrifluoride Derivatives

  • Method: Electrophilic aromatic substitution using bromine or brominating reagents in the presence of catalysts or acid media.
  • Conditions: Typically performed in organic solvents (e.g., dichloromethane) at controlled temperatures (0–30 °C) to prevent over-bromination.
  • Catalysts: Copper(I) bromide and palladium-based catalysts (e.g., palladium(II) chloride) have been reported to enhance regioselectivity and yield.
  • Outcome: Selective dibromination at the 2,6-positions due to directing effects of trifluoromethyl and fluorine substituents.

Fluorination Techniques

  • Method: Nucleophilic aromatic substitution or direct fluorination using potassium fluoride or other fluoride sources.
  • Catalysis: Use of phase transfer catalysts or metal catalysts to facilitate fluorine incorporation.
  • Challenges: Maintaining the fluorine at the 3-position without displacement during bromination steps.
  • Optimization: Lower reaction temperatures and controlled addition rates to improve yield and selectivity.

Representative Synthetic Route from Literature and Patents

Step Reagents and Conditions Description Yield (%) Notes
1 3-trifluoromethyl-4-bromaniline + HCl (dropwise addition) Formation of intermediate via amine hydrochloride formation at low temperature (-30 °C) Moderate Requires low temperature, high energy
2 KF fluorination, catalyzed by copper(I) bromide or PdCl2 Fluorination to introduce fluorine at meta position relative to trifluoromethyl group 53% Catalyst expensive, yield moderate
3 Bromination with Br2 or NBS under acidic conditions Selective dibromination at 2,6-positions High Requires careful temperature control

Data synthesized from patent CN104447183B and CN111362775B

Research Findings and Optimization Insights

  • Yield Improvement: One patent emphasizes the need for cheaper starting materials and milder reaction conditions to improve industrial viability, highlighting a method using 3-trifluoromethyl-4-bromaniline with dropwise HCl addition at low temperature to form intermediates, followed by fluorination and bromination steps yielding high purity products.
  • Catalyst Selection: Use of palladium-based catalysts (PdCl2, Pd(II) acetate) and copper(I) bromide has been shown to improve regioselectivity and reduce side reactions, though catalyst cost and recovery remain concerns.
  • Reaction Conditions: Maintaining reaction temperatures below 30 °C during sensitive steps reduces by-product formation and improves selectivity. Extended stirring and reflux times are optimized to balance conversion and minimize decomposition.
  • Environmental and Economic Considerations: Methods that avoid harsh conditions and expensive catalysts are preferred for scale-up. The development of fluorination methods using KF under milder conditions addresses these concerns.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Impact on Synthesis
Starting Material 3-trifluoromethyl-4-bromaniline or analog Determines regioselectivity and cost
Brominating Agent Br2, NBS, CuBr Controls bromination efficiency
Fluorinating Agent Potassium fluoride (KF) Enables fluorine incorporation
Catalyst PdCl2, Pd(OAc)2, CuBr Enhances selectivity and yield
Solvent Dichloromethane, DMSO Influences reaction kinetics and solubility
Temperature -30 °C to 30 °C Critical for selectivity and yield
Reaction Time 1–6 hours Balances conversion and side reactions
Yield 50–85% (depending on method) Reflects efficiency and scalability

Q & A

Basic: What are the optimal synthetic routes for preparing 2,6-Dibromo-3-fluorobenzotrifluoride?

Answer:
The synthesis typically involves halogenation and fluorination steps. A common approach is the bromination of 3-fluorobenzotrifluoride using brominating agents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Careful control of stoichiometry (1:2 molar ratio for dibromination) and reaction temperature (40–60°C) is critical to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures high purity. Reaction progress should be monitored by TLC and GC-MS to confirm intermediate formation .

Basic: How can researchers confirm the molecular structure of this compound?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR identify substitution patterns (e.g., aromatic proton splitting, fluorine coupling constants).
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereoelectronic effects. Mercury software (CCDC) aids in visualizing packing motifs and hydrogen-bonding interactions .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak ([M]<sup>+</sup>) and isotopic patterns for Br and F .

Advanced: What experimental strategies address competing reaction pathways during functionalization of this compound?

Answer:
Competing pathways (e.g., nucleophilic substitution vs. elimination) can be managed via:

  • Kinetic studies : Varying temperature and solvent polarity (e.g., DMF vs. THF) to favor one pathway.
  • DFT calculations : Modeling transition states (using Gaussian or ORCA) predicts thermodynamic vs. kinetic control.
  • Protecting groups : Temporarily shielding reactive sites (e.g., trifluoromethyl) with trimethylsilyl groups during bromination .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected <sup>19</sup>F NMR shifts)?

Answer:
Contradictions may arise from solvent effects, paramagnetic impurities, or dynamic processes. Mitigation includes:

  • Cross-validation : Compare data across multiple techniques (e.g., IR for functional groups, X-ray for spatial arrangement).
  • Variable-temperature NMR : Identify conformational changes or rotameric equilibria affecting chemical shifts.
  • Computational chemistry : Simulate NMR spectra (via ADF or GIAO methods) to correlate experimental and theoretical shifts .

Basic: What are the key applications of this compound in materials science?

Answer:
The compound serves as a precursor for:

  • Fluorinated polymers : Suzuki coupling with boronic acids generates π-conjugated polymers for organic electronics.
  • Liquid crystals : Introducing alkyl chains via nucleophilic substitution creates mesogenic phases with low dielectric constants.
  • Metal-organic frameworks (MOFs) : Bromine sites act as linkers for coordinating transition metals (e.g., Pd, Cu) .

Advanced: How can computational modeling optimize the design of derivatives for biological activity?

Answer:

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., antimicrobial enzymes).
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • ADMET prediction : SwissADME or pkCSM models assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Advanced: What protocols ensure safe handling and storage of this compound?

Answer:

  • Storage : In amber glass under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of C-Br bonds.
  • Degradation analysis : Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to detect decomposition products.
  • Safety : Use PPE (neoprene gloves, fume hoods) and refer to SDS guidelines for spill management (e.g., neutralization with NaHCO₃) .

Advanced: How do researchers validate crystallographic data quality for halogen-rich compounds?

Answer:

  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) minimizes absorption errors from heavy atoms (Br).
  • Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning.
  • Disorder modeling : Refine split positions for flexible substituents (e.g., trifluoromethyl groups) with anisotropic displacement parameters .

Basic: What analytical techniques quantify trace impurities in this compound?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients detect halogenated byproducts.
  • GC-ECD : Electron capture detectors sensitively quantify residual brominated solvents (e.g., DCM).
  • ICP-MS : Measures heavy metal catalysts (e.g., Fe, Pd) below ppm levels .

Advanced: How can researchers reconcile discrepancies between computational and experimental reactivity data?

Answer:

  • Solvent correction : Apply COSMO-RS in DFT calculations to account for solvation effects.
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to validate mechanistic hypotheses.
  • In situ spectroscopy : Raman or IR monitors intermediate species during reactions to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.